N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
The compound N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative. Its key features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle, enhancing polarity and metabolic stability.
- 2-(2-Methoxyphenoxy)acetamide backbone: Provides a methoxy-substituted aromatic ether, influencing electronic properties and target binding.
ortho). This positional isomerism may affect solubility, receptor affinity, or pharmacokinetics.
Properties
Molecular Formula |
C20H22ClNO5S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-18-8-4-5-9-19(18)27-13-20(23)22(16-10-11-28(24,25)14-16)12-15-6-2-3-7-17(15)21/h2-9,16H,10-14H2,1H3 |
InChI Key |
IPBGCHHOCYAGET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the chlorobenzyl intermediate.
Introduction of the Dioxidotetrahydrothiophenyl Group: The chlorobenzyl intermediate is then reacted with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Coupling with Methoxyphenoxyacetic Acid: The final step involves coupling the intermediate with methoxyphenoxyacetic acid under amide bond-forming conditions, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzyl and Aromatic Groups
Key Compounds:
Heterocyclic Modifications
Key Compounds:
- Thiazole vs. Thiadiazole vs. Tetrahydrothiophene Sulfone :
- Thiazole (11) and thiadiazole (1) rings are π-deficient, enhancing coordination to metals or enzymes. The target compound’s tetrahydrothiophene sulfone offers conformational flexibility and hydrogen-bonding capacity due to the sulfone group .
- Benzothiazole derivatives (7) are often explored for anti-inflammatory activity, suggesting the target compound’s sulfone heterocycle may share similar applications .
Key Compounds:
- Structural Similarities to Agrochemicals: Dimethenamid (13) shares the acetamide backbone but incorporates a thienyl group and chloro-methoxy substituents. The target compound’s sulfone and methoxyphenoxy groups may redirect its use toward pharmaceuticals rather than herbicides .
- Bioactivity Predictions : Analogous compounds (e.g., 5k, 11) with thiadiazole or thiazole moieties show antimicrobial properties, suggesting the target compound could be optimized for similar therapeutic roles .
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22ClNO5S
- Molecular Weight : 423.9 g/mol
- CAS Number : 879936-53-5
Biological Activity Overview
The compound exhibits a range of biological activities, notably in antimicrobial and anti-inflammatory contexts. Its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted chloroacetamides have shown effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderately effective |
The presence of the chloro group and the methoxyphenoxy moiety enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial activity .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis or metabolic processes.
- Receptor Interaction : It may interact with specific receptors on microbial cells, disrupting normal function.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study screened a series of N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The findings indicated that structural variations significantly influenced efficacy against Gram-positive and Gram-negative bacteria .- Key Findings :
- Compounds with halogenated substituents showed enhanced activity.
- Structure-activity relationship (SAR) analysis revealed that specific functional groups improve biological activity.
- Key Findings :
-
Quantitative Structure-Activity Relationship (QSAR) :
QSAR studies suggest that the biological activity of chloroacetamides can be predicted based on their chemical structure. This approach has been instrumental in designing new compounds with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
